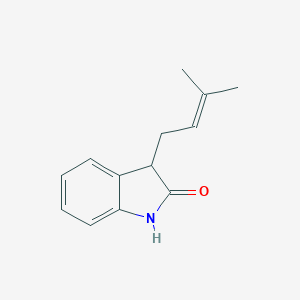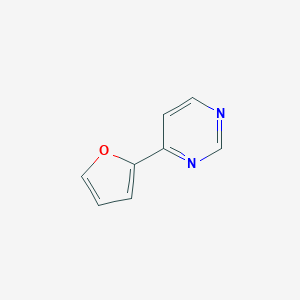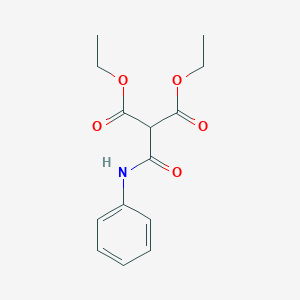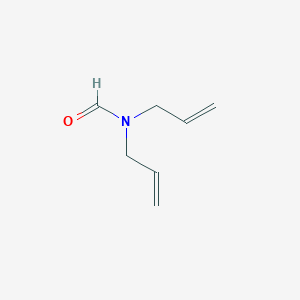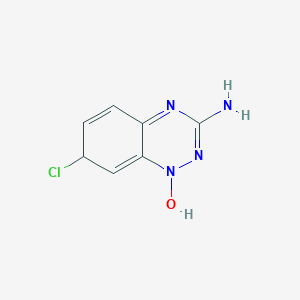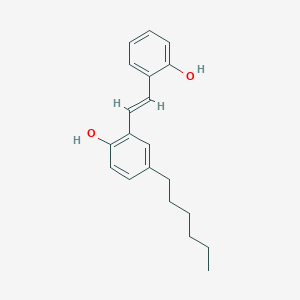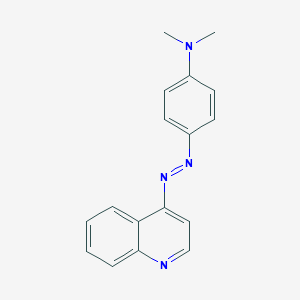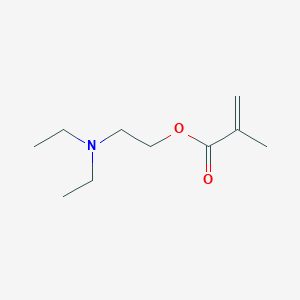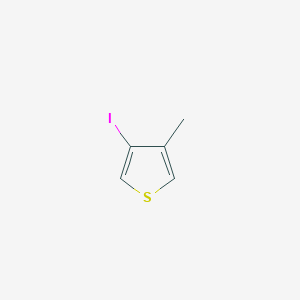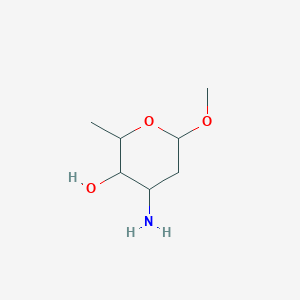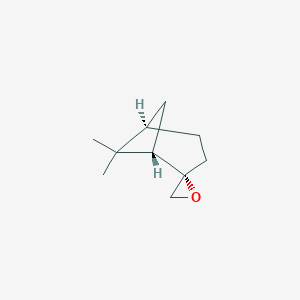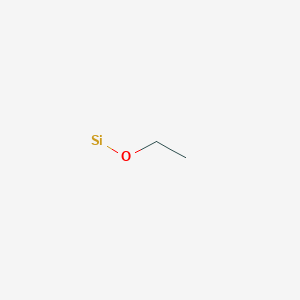
Unii-NL17R5gghp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Unii-NL17R5gghp is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is used in various research studies to understand its mechanism of action and its effects on biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of Unii-NL17R5gghp is not fully understood. However, it is believed to act as a modulator of various receptors and enzymes. It is believed to interact with the serotonin and dopamine receptors, which are involved in various physiological processes, including mood regulation, appetite, and sleep. It is also believed to interact with the enzyme monoamine oxidase, which is involved in the breakdown of various neurotransmitters.
Biochemische Und Physiologische Effekte
Unii-NL17R5gghp has various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the activity of various enzymes, including monoamine oxidase. These effects are believed to be responsible for its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Unii-NL17R5gghp in lab experiments is its potential therapeutic applications. It is also relatively easy to synthesize and purify, making it a useful research tool. However, one of the main limitations of using Unii-NL17R5gghp is its potential toxicity. It has been shown to be toxic in high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are various future directions for the research on Unii-NL17R5gghp. One of the main directions is to further understand its mechanism of action and its effects on various receptors and enzymes. Another direction is to explore its potential therapeutic applications in various diseases and disorders. Additionally, further research is needed to understand its potential toxicity and to develop safer and more effective derivatives.
Synthesemethoden
The synthesis of Unii-NL17R5gghp involves a series of chemical reactions. It is synthesized by reacting 2,5-dimethoxyphenethylamine with 2,5-dimethoxybenzaldehyde in the presence of a reducing agent. The resulting product is then purified through a series of filtration and recrystallization steps. The final product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Unii-NL17R5gghp has various scientific research applications. It is used in the study of various biochemical and physiological processes. It is used as a research tool to understand the mechanism of action of various receptors and enzymes. It is also used in the study of various diseases and disorders, including cancer, Alzheimer's, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
18165-31-6 |
|---|---|
Produktname |
Unii-NL17R5gghp |
Molekularformel |
C2H8OSi |
Molekulargewicht |
73.15 g/mol |
InChI |
InChI=1S/C2H5OSi/c1-2-3-4/h2H2,1H3 |
InChI-Schlüssel |
CWAFVXWRGIEBPL-UHFFFAOYSA-N |
SMILES |
CCO[Si] |
Kanonische SMILES |
CCO[Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



